3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride
Overview
Description
Scientific Research Applications
Biological Properties
Gevorgyan et al. (2017) synthesized 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride derivatives and found that some of these compounds exhibited anti-inflammatory, analgesic, and peripheral n-cholinolytic activity. This indicates potential applications in treating inflammation, pain, and disorders related to the cholinergic system (Gevorgyan et al., 2017).
Antimicrobial Activity
Mandala et al. (2013) reported on novel compounds synthesized from this compound, demonstrating significant antibacterial and antifungal activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Mandala et al., 2013).
Synthesis of Derivatives
Lu Xiao-qin (2010) described the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, a related compound, and explored the conditions influencing its production. This research contributes to the development of synthetic methods for related chemical compounds (Lu Xiao-qin, 2010).
CNS Receptor Affinity
A study by Beduerftig et al. (2001) on derivatives of this compound found that these compounds interact with central nervous system receptors. This implies possible applications in neurological research or drug development (Beduerftig et al., 2001).
Antioxidant Properties
Dovbnya et al. (2022) developed compounds related to this compound, showing significant antioxidant activity. This suggests potential applications in oxidative stress-related conditions (Dovbnya et al., 2022).
Ligands at Dopamine Receptors
Hodgetts et al. (2001) synthesized derivatives of this compound, identifying them as selective ligands for dopamine D(4) receptors. This discovery is significant for the development of treatments targeting dopamine-related disorders (Hodgetts et al., 2001).
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propanoic acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c17-14(18)6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;;/h1-5H,6-12H2,(H,17,18);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPQAIEIMWDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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